N-ethyl-N-(2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
“N-ethyl-N-(2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide” is a synthetic organic compound that belongs to the class of carboxamides. Compounds in this class are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a pyridine ring and an oxane moiety, suggests potential for interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-ethyl-N-(2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, various functional groups can be introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Oxane Moiety: The oxane group can be attached via etherification reactions, often using oxirane derivatives under basic or acidic conditions.
Amide Formation: The final step involves the formation of the carboxamide group through the reaction of a carboxylic acid derivative with an amine, under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-ethyl-N-(2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the pyridine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, “N-ethyl-N-(2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound might be investigated for its potential pharmacological properties. Carboxamides are known for their activity as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers and coatings, due to its potential for forming stable and functionalized structures.
Mechanism of Action
The mechanism of action of “N-ethyl-N-(2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide” would depend on its specific biological target. Generally, carboxamides can interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-(2-methylphenyl)-pyridine-3-carboxamide: Lacks the oxane moiety, potentially altering its chemical and biological properties.
N-ethyl-N-(2-methylphenyl)-6-(methoxy)pyridine-3-carboxamide: Contains a methoxy group instead of the oxane moiety, which might affect its reactivity and interactions.
Uniqueness
The presence of the oxane moiety in “N-ethyl-N-(2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide” distinguishes it from similar compounds, potentially offering unique chemical reactivity and biological activity.
Conclusion
“this compound” is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-22(18-7-5-4-6-15(18)2)20(23)16-8-9-19(21-14-16)25-17-10-12-24-13-11-17/h4-9,14,17H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXSAQWZRMLTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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